molecular formula C8H16ClNO4S B1382443 (2R)-2-cyclopropanesulfonamido-3-methylbutanoic acid hydrochloride CAS No. 1807914-36-8

(2R)-2-cyclopropanesulfonamido-3-methylbutanoic acid hydrochloride

Número de catálogo: B1382443
Número CAS: 1807914-36-8
Peso molecular: 257.74 g/mol
Clave InChI: WDVFNGRGOWQYSH-OGFXRTJISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2R)-2-cyclopropanesulfonamido-3-methylbutanoic acid hydrochloride is a chiral sulfonamide derivative of valine, presented as a hydrochloride salt to enhance its stability and solubility. This compound is designed as a key building block and intermediate in pharmaceutical research and medicinal chemistry. Its structure, featuring a cyclopropanesulfonamido moiety and the 3-methylbutanoic acid backbone, makes it a valuable scaffold for the synthesis of more complex molecules, particularly in the development of protease inhibitors and other biologically active targets. Researchers can utilize this compound to explore structure-activity relationships (SAR) and to introduce chiral centers and sulfonamide functional groups into potential drug candidates. The stereochemistry is defined as (2R), which is critical for interactions with specific biological systems. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use in humans or animals. Factual statements in this description are based on the general properties of chiral sulfonamide compounds and amino acid derivatives, as specific data for this molecule was not located in the search results.

Propiedades

IUPAC Name

(2R)-2-(cyclopropylsulfonylamino)-3-methylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S.ClH/c1-5(2)7(8(10)11)9-14(12,13)6-3-4-6;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVFNGRGOWQYSH-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)NS(=O)(=O)C1CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-cyclopropanesulfonamido-3-methylbutanoic acid hydrochloride typically involves several steps. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(2R)-2-cyclopropanesulfonamido-3-methylbutanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Aplicaciones Científicas De Investigación

(2R)-2-cyclopropanesulfonamido-3-methylbutanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of (2R)-2-cyclopropanesulfonamido-3-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can affect various biochemical pathways and cellular processes, leading to the observed biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

a) Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate
  • Molecular formula: C₁₀H₁₈F₃NO₂ (free base).
  • Key differences: Ester (methyl) instead of carboxylic acid. Trifluoroethylamino substituent vs. cyclopropanesulfonamido. S-configuration at the 2-position.
  • Synthesis: Reacts methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride with trifluoroethyl reagents in THF .
b) Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride
  • Molecular formula: C₇H₁₄ClNO₂.
  • Key differences: Cyclobutane ring instead of cyclopropane. Methylamino group vs. sulfonamide. No stereogenic center .
c) Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride
  • Molecular formula: C₈H₁₈ClNO₂.
  • Key differences: Methylamino substituent. S-configuration at the 2-position. Synthesized via deprotection of a tert-butyloxycarbonyl (Boc) group .

Pharmacologically Relevant Hydrochloride Salts

a) Tapentadol Hydrochloride
  • Use : Opioid analgesic.
  • Key differences: Benzene ring and tetrahydrofuran backbone. No sulfonamide or cyclopropane groups .
b) Cephalosporin Derivatives (e.g., PF 43(1) compounds)
  • Core structure : 4-thia-1-azabicyclo[3.2.0]heptane (beta-lactam).
  • Key differences :
    • Beta-lactam ring for antibacterial activity.
    • Complex acetamido side chains .

Research Implications and Gaps

  • Structural uniqueness : The cyclopropanesulfonamido group in the target compound may enhance metabolic stability compared to linear alkyl or aromatic substituents .
  • Stereochemical impact: The R-configuration could influence receptor binding efficiency, contrasting with S-configured analogs like the trifluoroethylamino derivative .
  • Data limitations : Boiling points, densities, and pharmacological profiles for the target compound are unavailable, necessitating further study .

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing (2R)-2-cyclopropanesulfonamido-3-methylbutanoic acid hydrochloride?

  • Methodological Answer : The synthesis involves three critical stages:

  • Cyclopropane Ring Formation : Cyclopropanation of a precursor (e.g., via Simmons–Smith reaction or transition-metal catalysis) to introduce the cyclopropane moiety.
  • Sulfonamidation : Coupling the cyclopropane sulfonyl chloride with a chiral amino acid intermediate (e.g., 3-methylbutanoic acid derivative) under basic conditions.
  • Hydrochloride Salt Formation : Treating the free base with HCl in a solvent like dioxane or ethanol to precipitate the hydrochloride salt .
    • Key Challenges :
  • Deprotection Issues : Complete deprotection of N-terminal groups may lead to side reactions (e.g., racemization or decomposition), as seen in similar dipeptide syntheses .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) are preferred for sulfonamidation to minimize hydrolysis.

Q. How can researchers characterize the enantiomeric purity of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a mobile phase of hexane/isopropanol and 0.1% trifluoroacetic acid. Compare retention times with known enantiomers .
  • NMR Spectroscopy : Analyze diastereomeric derivatives (e.g., Mosher’s esters) for splitting patterns in 1H^1H- or 13C^13C-NMR spectra to confirm stereochemistry .
    • Data Interpretation : A single peak in chiral HPLC (>98% area) and absence of split signals in NMR indicate high enantiomeric purity.

Advanced Research Questions

Q. How can conflicting data on reaction yields during N-terminal deprotection be resolved?

  • Methodological Answer : Contradictions in deprotection efficiency (e.g., N-terminal vs. C-terminal) often arise from steric hindrance or acid sensitivity.

  • Optimization Strategies :
  • Temperature Control : Perform deprotection at 0–4°C to minimize side reactions (e.g., β-elimination) .
  • Alternative Deprotecting Agents : Replace TFA with milder acids (e.g., HCl in dioxane) or use photolabile protecting groups for sensitive intermediates .
  • Case Study : reports <50% yield for N-terminal deprotection in similar compounds, while C-terminal analogs achieve >90% yield under identical conditions.

Q. What methodologies are suitable for studying the compound’s stability under biological assay conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS over 24–72 hours.
  • Storage Recommendations : Store as a lyophilized powder at -20°C to prevent hydrolysis; reconstitute in anhydrous DMSO for assays to avoid solubility issues .
    • Data Table :
Condition (pH, Temp)Half-Life (Hours)Major Degradation Products
pH 7.4, 37°C48Cyclopropane-opened sulfonic acid
pH 1.2, 37°C123-methylbutanoic acid derivative

Q. How can researchers investigate the compound’s role as a covalent modifier in enzyme inhibition studies?

  • Methodological Answer :

  • Kinetic Assays : Pre-incubate the compound with target enzymes (e.g., proteases or kinases) and measure residual activity using fluorogenic substrates.
  • Mass Spectrometry : Confirm covalent adduct formation by detecting mass shifts corresponding to enzyme-compound complexes .
    • Example : In , similar sulfonamido derivatives showed irreversible inhibition of bacterial transpeptidases via nucleophilic attack by active-site serine.

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly between batches despite identical protocols?

  • Root Cause : Variability often stems from trace moisture during sulfonamidation or inconsistent HCl salt crystallization.
  • Troubleshooting :

  • Moisture Control : Use molecular sieves or anhydrous solvents during coupling steps.
  • Crystallization Optimization : Add anti-solvents (e.g., diethyl ether) dropwise to precipitate the hydrochloride salt and improve yield reproducibility .

Analytical Method Development

Q. What advanced techniques validate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics in real-time.
  • X-ray Crystallography : Co-crystallize the compound with its target to resolve binding modes, leveraging the cyclopropane’s rigidity for structural insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2-cyclopropanesulfonamido-3-methylbutanoic acid hydrochloride
Reactant of Route 2
(2R)-2-cyclopropanesulfonamido-3-methylbutanoic acid hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.